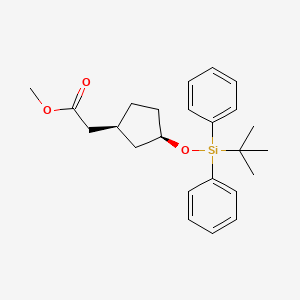
Methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate is a complex organic compound that features a cyclopentyl ring substituted with a tert-butyldiphenylsilyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of a cyclopentyl alcohol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. This is followed by esterification with methyl bromoacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The tert-butyldiphenylsilyl group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldiphenylsilyl group can influence the compound’s reactivity and binding affinity, thereby modulating its biological activity. The acetate ester moiety can undergo hydrolysis to release the active cyclopentyl derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1S,3R)-3-hydroxycyclopentyl)acetate: Lacks the tert-butyldiphenylsilyl group, resulting in different reactivity and applications.
Methyl 2-((1S,3R)-3-((tert-butyldimethylsilyl)oxy)cyclopentyl)acetate: Features a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl, leading to variations in steric and electronic properties.
Uniqueness
The presence of the tert-butyldiphenylsilyl group in Methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate imparts unique steric and electronic characteristics that can enhance its stability and reactivity in certain chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
Molecular Formula |
C24H32O3Si |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
methyl 2-[(1S,3R)-3-[tert-butyl(diphenyl)silyl]oxycyclopentyl]acetate |
InChI |
InChI=1S/C24H32O3Si/c1-24(2,3)28(21-11-7-5-8-12-21,22-13-9-6-10-14-22)27-20-16-15-19(17-20)18-23(25)26-4/h5-14,19-20H,15-18H2,1-4H3/t19-,20+/m0/s1 |
InChI Key |
MQRHZLXXQODAHG-VQTJNVASSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CC[C@@H](C3)CC(=O)OC |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(C3)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















